Specific Scientific Field: Organic Chemistry
Summary of the Application: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives often involves heterocyclization of various substrates. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is
Specific Scientific Field: Material Science
Summary of the Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Methods of Application or Experimental Procedures: The fabrication of OLEDs and OFETs involves the use of thiophene-based molecules. The specific procedures can vary based on the type of device being fabricated .
Results or Outcomes: The use of thiophene-based molecules in these devices has led to advancements in the field of organic electronics .
Summary of the Application: A series of 6H-benzofuro[2′,3 ′:4,5]thieno[3,2-b]indoles were synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates using a one-pot procedure with Fischer indolization as the key step .
Methods of Application or Experimental Procedures: The synthesis involved a one-pot procedure with Fischer indolization as the key step. 3-Aminothieno[3,2-b]benzofuran-2-carboxylates were prepared from 3-chlorobenzofuran-2-carbaldehydes in three steps .
Results or Outcomes: The synthesis resulted in a series of 6H-benzofuro[2′,3 ′:4,5]thieno[3,2-b]indoles .
Specific Scientific Field: Industrial Chemistry
Summary of the Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help protect metal surfaces from corrosion, which is a common problem in many industries .
Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of metal and the environment in which it is used .
Results or Outcomes: The use of thiophene-based molecules as corrosion inhibitors has helped to extend the lifespan of various metal components and structures .
Specific Scientific Field: Pharmacology
Summary of the Application: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of disease being treated and the specific drug being used .
Results or Outcomes: The use of thiophene-based molecules in these drugs has led to advancements in the field of pharmacology .
Specific Scientific Field: Green Chemistry
Summary of the Application: This green methodology allows functionalization of position 3 of the 2-aminothiophene moiety, while having the advantage of employing a catalyst that can be reused at least ten times .
Methods of Application or Experimental Procedures: The specific procedures can vary based on the type of reaction being carried out .
Results or Outcomes: The use of green methodologies for the synthesis of 2-aminothiophene has led to more sustainable and environmentally friendly chemical processes .
3-Aminothiophene-2-carbaldehyde is an organosulfur compound characterized by the presence of both an amino group and an aldehyde functional group attached to a thiophene ring. Its chemical formula is . This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of both the amino and aldehyde groups, which can participate in various
Research indicates that 3-Aminothiophene-2-carbaldehyde exhibits significant biological activities, including:
The synthesis of 3-Aminothiophene-2-carbaldehyde can be achieved through several methods:
3-Aminothiophene-2-carbaldehyde finds applications in various fields:
Interaction studies involving 3-Aminothiophene-2-carbaldehyde have focused on its reactivity with biological targets and other chemical species. These studies often explore:
Such studies are crucial for optimizing its use in drug development and understanding its pharmacokinetics .
Several compounds share structural similarities with 3-Aminothiophene-2-carbaldehyde. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Thiophene-2-carboxaldehyde | Contains a carboxylic acid group | Versatile precursor in drug synthesis |
2-Aminothiophene | Lacks the aldehyde functionality | Exhibits different biological activities |
3-Aminobenzenesulfonamide | Contains a sulfonamide group | Known for its antibacterial properties |
The uniqueness of 3-Aminothiophene-2-carbaldehyde lies in its dual functionality as both an amino and an aldehyde compound, allowing it to participate in diverse